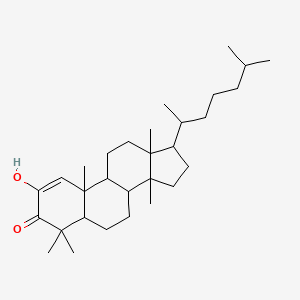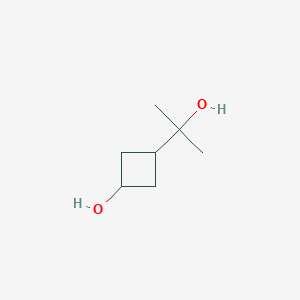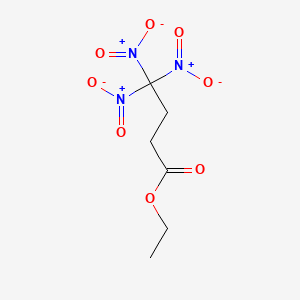![molecular formula C8H4BrNOS B14015505 3-Bromothieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B14015505.png)
3-Bromothieno[2,3-C]pyridine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromothieno[2,3-C]pyridine-4-carbaldehyde is a heterocyclic compound that features a bromine atom, a thieno ring, and a pyridine ring fused together.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromothieno[2,3-C]pyridine-4-carbaldehyde typically involves the bromination of thieno[2,3-C]pyridine-4-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness .
化学反应分析
Types of Reactions: 3-Bromothieno[2,3-C]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products:
Oxidation: 3-Bromothieno[2,3-C]pyridine-4-carboxylic acid.
Reduction: 3-Bromothieno[2,3-C]pyridine-4-methanol.
Substitution: Various substituted thieno[2,3-C]pyridine derivatives.
科学研究应用
3-Bromothieno[2,3-C]pyridine-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 3-Bromothieno[2,3-C]pyridine-4-carbaldehyde is primarily related to its ability to interact with biological targets such as kinases. The compound’s structure allows it to bind to the ATP-binding site of kinases, inhibiting their activity. This interaction can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .
相似化合物的比较
Thieno[2,3-C]pyridine-4-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Chlorothieno[2,3-C]pyridine-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
3-Iodothieno[2,3-C]pyridine-4-carbaldehyde: Contains an iodine atom, which can lead to different reactivity patterns compared to the bromine derivative.
Uniqueness: 3-Bromothieno[2,3-C]pyridine-4-carbaldehyde is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its binding affinity to biological targets compared to its chlorine and iodine analogs .
属性
分子式 |
C8H4BrNOS |
|---|---|
分子量 |
242.09 g/mol |
IUPAC 名称 |
3-bromothieno[2,3-c]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H4BrNOS/c9-6-4-12-7-2-10-1-5(3-11)8(6)7/h1-4H |
InChI 键 |
IZGBALCLWIONHY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(C=N1)SC=C2Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol](/img/structure/B14015422.png)
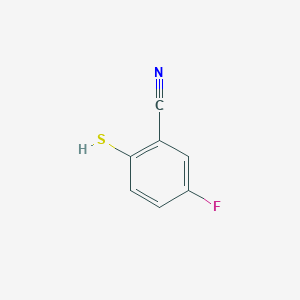
![Benzo[f][1,7]naphthyridine, 3-chloro-](/img/structure/B14015429.png)
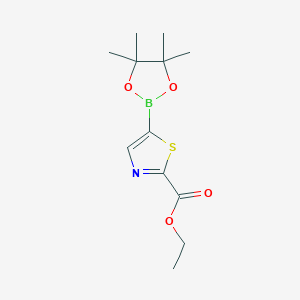

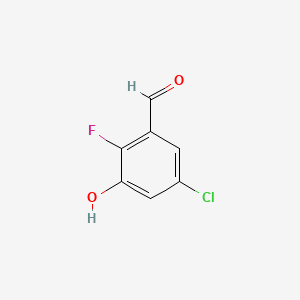
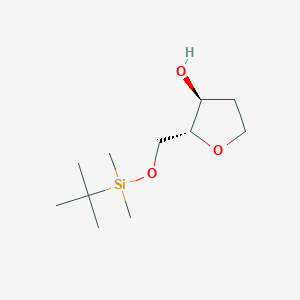
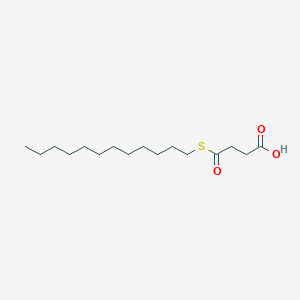
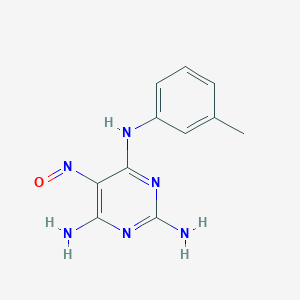

![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid](/img/structure/B14015468.png)
